![molecular formula C8H6N2O2S B597998 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid CAS No. 1203257-15-1](/img/structure/B597998.png)

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

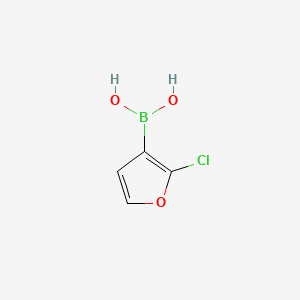

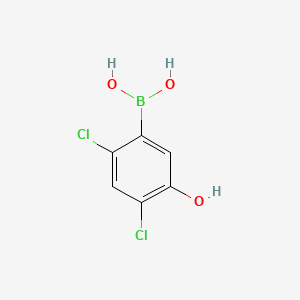

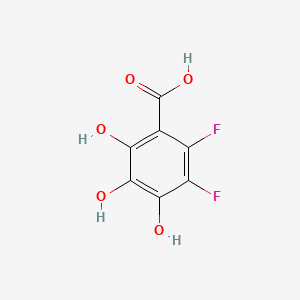

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2S and a molecular weight of 194.21 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters readily reacted with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole to give previously unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H6N2O2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,9H2,(H,11,12) .Chemical Reactions Analysis

3-Aminothieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions. For example, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature with a melting point of 160-164°C .Mechanism of Action

Target of Action

It is known that the compound is a versatile precursor for the synthesis of related fused pyrimidine hybrids . These pyrimidine hybrids have demonstrated potent inhibitory activity to mGluR1, which plays a crucial role in the central sensitization of pain and other functions with potential implications for neurological and psychiatric conditions .

Mode of Action

The mode of action of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid involves its use as a precursor in the synthesis of related fused pyrimidine hybrids . The synthesis process involves the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .

Biochemical Pathways

The synthesized pyrimidine hybrids have shown to inhibit mglur1, suggesting that they may affect the glutamatergic system and related neurological pathways .

Result of Action

The synthesized pyrimidine hybrids have demonstrated various biological activities, including anticancer, antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, anti-ulcer, antibacterial, anti-influenza, and antimalarial activities .

Action Environment

The synthesis of related pyrimidine hybrids was evaluated in different solvents under traditional heating or microwave irradiation, suggesting that these factors may influence the compound’s action .

Advantages and Limitations for Lab Experiments

The advantages of using 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid in lab experiments include its potent therapeutic potential, its relatively simple synthesis method, and its ability to inhibit multiple signaling pathways. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in in vivo models. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid. One potential direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets. Furthermore, more studies are needed to evaluate the safety and efficacy of this compound in in vivo models and in clinical trials. Overall, the promising therapeutic potential of this compound makes it an exciting area of research for the development of novel therapeutics.

Synthesis Methods

The synthesis of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid involves the reaction of 2-aminopyridine with 2-bromo-3-thiophenecarboxylic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis of this compound has been optimized by various research groups, and several modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. This compound has been tested in various in vitro and in vivo models, and the results have been promising. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to reduce inflammation and protect against neuronal damage in models of neurodegenerative diseases.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Thienopyridine bearing structures are associated with various biochemical activities, including interactions with HMG-CoA reductase inhibitors, agonists for the luteinizing hormone receptor, histone lysine demethylase KDM5A inhibitors, and others .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid in laboratory settings. It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors .

properties

IUPAC Name |

3-aminothieno[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDSAMPAYOLUMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(S2)C(=O)O)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone](/img/structure/B597918.png)